(4-Aminomethyl-thiazol-2-yl)-phenyl-amine
Overview
Description
(4-Aminomethyl-thiazol-2-yl)-phenyl-amine is a chemical compound with the molecular formula C10H11N3S and a molecular weight of 205.28 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenylamine group. The presence of both the thiazole and phenylamine moieties makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminomethyl-thiazol-2-yl)-phenyl-amine typically involves the reaction of 2-aminothiazole with benzylamine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Aminomethyl-thiazol-2-yl)-phenyl-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
(4-Aminomethyl-thiazol-2-yl)-phenyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Aminomethyl-thiazol-2-yl)-phenyl-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Phenylamine derivatives: Compounds such as aniline and benzylamine have similar phenylamine groups.
Uniqueness
(4-Aminomethyl-thiazol-2-yl)-phenyl-amine is unique due to the combination of the thiazole and phenylamine moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and exhibit a range of biological activities that may not be observed in simpler thiazole or phenylamine derivatives .
Properties
IUPAC Name |
4-(aminomethyl)-N-phenyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTWTMGYRYYPMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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